Cas no 2580218-19-3 (2-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid)
![2-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid structure](https://ja.kuujia.com/scimg/cas/2580218-19-3x500.png)
2-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid
- EN300-7547305
- 2580218-19-3
-
- インチ: 1S/C21H18N2O4/c22-11-21(9-19(24)25)12-23(13-21)20(26)27-10-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-10,12-13H2,(H,24,25)
- InChIKey: JOQFUTGCQDKILE-UHFFFAOYSA-N
- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N1CC(C#N)(CC(=O)O)C1)=O
計算された属性
- せいみつぶんしりょう: 362.12665706g/mol
- どういたいしつりょう: 362.12665706g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 626
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 90.6Ų
2-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7547305-0.05g |
2-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid |
2580218-19-3 | 95.0% | 0.05g |
$295.0 | 2025-02-24 | |
Enamine | EN300-7547305-0.5g |
2-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid |
2580218-19-3 | 95.0% | 0.5g |
$991.0 | 2025-02-24 | |
Enamine | EN300-7547305-2.5g |
2-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid |
2580218-19-3 | 95.0% | 2.5g |
$2492.0 | 2025-02-24 | |
Enamine | EN300-7547305-0.1g |
2-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid |
2580218-19-3 | 95.0% | 0.1g |
$440.0 | 2025-02-24 | |
Enamine | EN300-7547305-10.0g |
2-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid |
2580218-19-3 | 95.0% | 10.0g |
$5467.0 | 2025-02-24 | |
Enamine | EN300-7547305-5.0g |
2-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid |
2580218-19-3 | 95.0% | 5.0g |
$3687.0 | 2025-02-24 | |
Enamine | EN300-7547305-1.0g |
2-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid |
2580218-19-3 | 95.0% | 1.0g |
$1272.0 | 2025-02-24 | |
Enamine | EN300-7547305-0.25g |
2-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid |
2580218-19-3 | 95.0% | 0.25g |
$629.0 | 2025-02-24 |
2-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid 関連文献
-
Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
2-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acidに関する追加情報
Compound CAS No 2580218-19-3: 2-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic Acid
The compound with CAS No 2580218-19-3, known as 2-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry and drug development. This compound has garnered attention due to its unique structural features and promising pharmacological properties. The molecule's structure incorporates a cyano group, a fluorenylmethoxycarbonyl (Fmoc) group, and an azetidine ring, which collectively contribute to its functional versatility.
Recent studies have highlighted the importance of azetidine-containing compounds in drug design, particularly for targeting specific biological pathways. The presence of the Fmoc group in this compound suggests its potential use as a protecting group in peptide synthesis, a critical step in the development of bioactive molecules. Additionally, the cyano group introduces electron-withdrawing properties, which can enhance the compound's reactivity and selectivity in biological systems.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Researchers have explored various methodologies, including Suzuki coupling reactions and nucleophilic substitution, to construct the azetidine ring and incorporate the Fmoc group efficiently. These advancements have not only improved the synthesis process but also opened new avenues for exploring similar structures with enhanced bioavailability.
In terms of pharmacological activity, this compound has shown promise in preliminary assays targeting kinase inhibitors and protease inhibitors. Its ability to modulate these enzymes makes it a valuable candidate for treating conditions such as cancer and infectious diseases. Furthermore, recent studies have demonstrated that this compound exhibits excellent selectivity towards specific molecular targets, reducing off-target effects and improving therapeutic efficacy.
The integration of advanced computational tools, such as molecular docking simulations, has provided deeper insights into the binding interactions of this compound with its target proteins. These studies have revealed that the Fmoc group plays a pivotal role in stabilizing the molecule's conformation within the active site of enzymes, thereby enhancing its inhibitory activity.
In conclusion, CAS No 2580218-19-3 represents a cutting-edge advancement in organic chemistry with significant implications for drug discovery and development. Its unique structure, combined with recent research findings, positions it as a promising candidate for addressing unmet medical needs. As research continues to unfold, this compound is expected to contribute significantly to the advancement of therapeutic agents targeting complex biological systems.
2580218-19-3 (2-(3-cyano-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)acetic acid) 関連製品
- 2680751-48-6(2-[5-({[(prop-2-en-1-yloxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid)
- 933738-01-3((5-methoxy-1,3-benzothiazol-2-yl)methanamine)
- 1312368-90-3({1H-pyrrolo[2,3-c]pyridin-4-yl}boronic acid)
- 654-15-9(3-Benzotriazol-1-yl-propionic Acid)
- 1188303-95-8((2,5-DIMETHOXYPHENYL)(THIOPHEN-3-YL)METHANOL)
- 90347-66-3(Methyl 3-iodo-4-methylbenzoate)
- 298215-64-2(4-Bromo-2-{(5-bromo-3-methyl-2-pyridinyl)aminomethyl}benzenol)
- 808769-18-8(methyl 3-(2R)-2-aminopropylbenzoate)
- 1807164-76-6(2-Cyano-4-(difluoromethyl)-3-nitro-5-(trifluoromethyl)pyridine)
- 1186195-24-3(3,5-Difluoro-4-methoxypyridine)




